![molecular formula C15H13N3O3 B2479271 4-methoxy-3-({4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)benzaldehyde CAS No. 1917512-93-6](/img/structure/B2479271.png)
4-methoxy-3-({4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-3-({4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)benzaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that consists of a pyrazolo[1,5-a]pyrazine ring system and a benzaldehyde moiety.
Scientific Research Applications
- Applications :
- Vasopressin Antagonists : Some derivatives have been studied as vasopressin receptor antagonists .
- Fibrinogen Receptor Antagonists : These compounds have also been explored as fibrinogen receptor antagonists .
- Glutamate Receptor Modulators : Selective positive allosteric modulators for GluN2A and mGluR5 receptors have been developed .
- Antitubercular Agents : Inhibitors against Mycobacterium tuberculosis H37RV have been investigated .
- Anticancer Properties : Compounds have shown inhibitory effects on lung cancer tumors (A549 and H322b) .
- HIV-1 Integrase Inhibitors : Some derivatives exhibit inhibitory activity against HIV-1 integrase .
- Neurodegenerative and Cardiovascular Diseases : Recent studies propose their use in treating lysosomal, neurodegenerative, and cardiovascular conditions .
- Functional Substituents : Most bioactive pyrazolopyrazinone compounds contain functional groups at positions 2 and 5, influencing their pharmacological profile .
- Unexplored Potential : Derivatives with functional groups at positions 6 and 7 remain relatively unexplored, limiting their medical and biological potential .
- Incorporating Methoxycarbonyl and Carboxyl Groups : By introducing these groups at position 7, researchers can design new synthetic platforms with potential significance in drug discovery .
- Selective Iodination : Achieving selective iodination at position 7 in pyrazolo[1,5-a]pyrazinones is challenging due to the combination of pyrazine and pyrazole nuclei. However, this step is crucial for accessing novel derivatives .
- Predominance of 1H-Isomers : Substituted or unsubstituted 1H-isomers (at N1) are more common, with a ratio of approximately 3.6 to 1 .
- Common Substituents : Hydrogen, methyl, phenyl, and heterocyclic rings are frequently found at positions N1, C3, C4, C5, and C6 .
- You can find this compound with CAS No. 1917512-93-6.
Medicinal Chemistry and Drug Discovery
Biomedical Research
Synthetic Platforms and Combinatorial Chemistry
Structural Modification Strategies
Substitution Patterns in 1H-Pyrazolo[3,4-b]pyridines
Availability
Mechanism of Action
Target of Action
The compound “4-methoxy-3-({4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)benzaldehyde” is a derivative of the pyrazolo[1,5-a]pyrazin-4(5H)-ones . These compounds have been extensively studied in the biomedical field and have been found to interact with a variety of targets. They have been identified as antagonists for vasopressin 1b, j, k, and fibrinogen 2, 3 receptors . They also act as selective positive allosteric modulators for glutamate receptors GluN2A and mGluR5 .
Mode of Action
It is known that pyrazolo[1,5-a]pyrazin-4(5h)-ones, which this compound is a derivative of, interact regioselectively with n-iodosuccinimide in the presence of n-methylmorpholine to form 7-iodo derivatives . This interaction forms the basis for various synthetic transformations aimed at creating biologically active compounds .
Biochemical Pathways
It has been found that derivatives of pyrazolo[1,5-a]pyrazin-4(5h)-ones have been proposed for the treatment of lysosomal and neurodegenerative diseases, as well as cardiovascular diseases . This suggests that these compounds may interact with biochemical pathways related to these conditions.
Pharmacokinetics
For instance, the presence of a methoxy group (OCH3) and a carboxyl group (COOH) could potentially influence its absorption and distribution .
Result of Action
It has been found that derivatives of pyrazolo[1,5-a]pyrazin-4(5h)-ones have been used as inhibitors of mycobacterium tuberculosis h37rv, lung cancer tumors a549 and h322b, and the catalytic activity of hiv-1 integrase, tanks, and polyadp-ribose polymerase parp-1 . This suggests that the compound may have similar effects.
Action Environment
It is known that the compound’s synthesis involves a reaction with n-iodosuccinimide in the presence of n-methylmorpholine . This suggests that the compound’s action may be influenced by the presence of these substances in the environment.
properties
IUPAC Name |
4-methoxy-3-[(4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl)methyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-21-14-3-2-11(10-19)8-12(14)9-17-6-7-18-13(15(17)20)4-5-16-18/h2-3,6-8,10,13,16H,4-5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIORBSALADXGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CN2C=CN3C(C2=O)CCN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3-({4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)benzaldehyde |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.